
epi-Avermectin B1a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
epi-Avermectin B1a: is a macrocyclic lactone compound produced by the soil bacterium Streptomyces avermitilis. It is part of the avermectin family, which are known for their potent anthelmintic and insecticidal properties. This compound is particularly effective against a wide range of parasites and pests, making it a valuable compound in both agricultural and medical fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The production of epi-Avermectin B1a involves complex biosynthetic pathways within Streptomyces avermitilis. Genetic engineering techniques have been employed to enhance the production of this compound. For instance, mutations in the aveC gene and overexpression of precursor supply genes have been shown to increase the yield of this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using high-yielding strains of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for the quantitative determination of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: epi-Avermectin B1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed: The major products formed from the chemical reactions of this compound include its derivatives, which are used in various applications. For example, the oxidation of this compound can lead to the formation of more potent anthelmintic agents .
Wissenschaftliche Forschungsanwendungen
Agricultural Applications
Epi-Avermectin B1a has limited direct agricultural applications due to its reduced efficacy as a nematocide. However, understanding its formation and behavior in the environment is crucial for assessing the overall impact of Avermectins in agricultural settings.
- Nematode Control : While this compound itself is weakly active against nematodes, insights into its formation can help in developing strategies to mitigate the environmental impact of Avermectins used in livestock and crop production. The primary use of Avermectins remains in controlling ectoparasites and endoparasites in livestock .
Veterinary Medicine
In veterinary applications, Avermectins are widely used for their antiparasitic properties. Although this compound is not utilized therapeutically due to its low activity, it serves as a marker for the degradation of Avermectins in biological systems.
- Pharmacokinetics : The study of this compound contributes to understanding the pharmacokinetics of Avermectins in animals. Monitoring the levels of this compound can provide insights into the metabolism and excretion patterns of Avermectins, which is essential for ensuring safety and efficacy in veterinary treatments .
Environmental Impact
The environmental implications of this compound are significant due to its role as a degradation product of Avermectins.
- Toxicity Studies : Research indicates that while Avermectins are effective against parasites, their residues can pose risks to non-target organisms in ecosystems. The formation of this compound can be indicative of the breakdown processes occurring within agricultural runoff and soil environments . Understanding these processes helps in evaluating the potential ecological risks associated with the use of Avermectins.
Case Studies and Research Findings
Several studies have documented the implications of this compound within various contexts:
- Environmental Monitoring : Studies have shown that monitoring for this compound can serve as an indicator of Avermectin usage and degradation in agricultural settings. This monitoring is crucial for assessing long-term environmental impacts and guiding regulatory practices .
- Pharmacological Research : Investigations into the pharmacological properties of this compound have highlighted its weak biological activity compared to other derivatives. This has led researchers to focus on enhancing the efficacy of related compounds while minimizing environmental persistence .
Wirkmechanismus
epi-Avermectin B1a exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This binding enhances the effects of glutamate, leading to an influx of chloride ions into the cells. The resulting hyperpolarization causes paralysis and death of the parasites or pests . The compound has a high affinity for these channels, making it highly effective at low concentrations.
Vergleich Mit ähnlichen Verbindungen
Avermectin B1b: Another component of the avermectin family, similar in structure and function to epi-Avermectin B1a.
Ivermectin: A derivative of avermectin, widely used as an anthelmintic and insecticide.
Selamectin: Another derivative used in veterinary medicine for parasite control.
Doramectin: Similar to ivermectin, used in livestock for parasite control.
Eprinomectin: Used in veterinary medicine, particularly for dairy cattle.
Uniqueness: this compound is unique due to its high potency and broad-spectrum activity against a variety of parasites and pests. Its ability to bind specifically to glutamate-gated chloride channels in invertebrates, while having minimal effects on mammals, makes it a highly effective and safe option for both agricultural and medical applications .
Biologische Aktivität
Epi-Avermectin B1a is a compound derived from avermectin, a well-known antiparasitic agent. This article explores its biological activity, focusing on its efficacy, mechanisms of action, and potential applications, while also presenting relevant data tables and case studies.
Overview of this compound
This compound is an epimerization product of Avermectin B1a, formed through base-catalyzed reactions. It exhibits significantly reduced biological activity compared to its parent compound, with approximately a 100-fold decrease in nematocidal efficacy . This compound is primarily recognized as an environmental degradation product and is formed in vivo following treatment with avermectin.
Biological Activity
Antiparasitic Efficacy
this compound has been shown to possess only weak activity against nematodes and other parasites. The primary mechanism of action for avermectins involves modulation of gamma-aminobutyric acid (GABA) chloride channels in vertebrate neurons, leading to paralysis and death of the target organisms. However, the reduced potency of this compound limits its use as an effective antiparasitic agent .
Comparative Biological Activity
The biological activities of various avermectin derivatives, including this compound, can be summarized in the following table:
Compound | Biological Activity (Nematocidal) | Mechanism of Action |
---|---|---|
Avermectin B1a | High | Modulation of GABA channels |
This compound | Very Low (~100-fold less than B1a) | Limited GABA interaction |
Avermectin B2 | Moderate | Modulation of GABA channels |
Study 1: Environmental Impact
A study highlighted the environmental degradation of avermectins, including this compound. It was found that exposure to these compounds adversely affects soil organisms such as earthworms and springtails, raising concerns about their ecological impact .
Study 2: Pharmacological Insights
Research indicated that while this compound shows minimal direct antiparasitic activity, it may still influence broader pharmacological pathways when present in formulations containing more active avermectins. The study noted that formulations combining different avermectins might enhance overall efficacy through synergistic effects .
This compound's mechanism remains largely similar to that of Avermectin B1a but with diminished effectiveness. The compound interacts with GABA receptors but does so at a significantly lower affinity. This interaction leads to reduced chloride ion influx across neuronal membranes, resulting in less pronounced neuromuscular paralysis in target parasites .
Eigenschaften
IUPAC Name |
(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZXIRBKKLTSOM-PKFJMREDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.